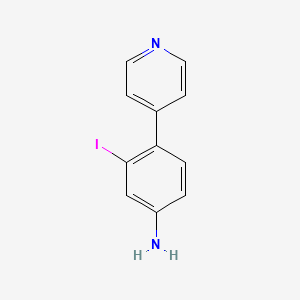

3-Iodo-4-(pyridin-4-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Iodo-4-(pyridin-4-yl)aniline: is an organic compound with the molecular formula C11H9IN2 It consists of an aniline moiety substituted with an iodine atom at the third position and a pyridine ring at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-(pyridin-4-yl)aniline typically involves the iodination of 4-(pyridin-4-yl)aniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced into the aromatic ring. The reaction can be carried out using iodine and an oxidizing agent such as sodium nitrite in an acidic medium.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The iodine atom in 3-Iodo-4-(pyridin-4-yl)aniline can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other substituents.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in a polar aprotic solvent like dimethyl sulfoxide.

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

Substitution Products: Various substituted anilines depending on the nucleophile used.

Oxidation Products: Iodinated quinones or other oxidized derivatives.

Reduction Products: Deiodinated anilines or reduced derivatives.

Scientific Research Applications

Chemistry: 3-Iodo-4-(pyridin-4-yl)aniline is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of biologically active molecules.

Industry: In the materials science field, this compound is used in the development of novel polymers and advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Iodo-4-(pyridin-4-yl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom can play a crucial role in binding interactions due to its size and electron-withdrawing properties.

Comparison with Similar Compounds

4-(Pyridin-4-yl)aniline: Lacks the iodine substitution, making it less reactive in certain coupling reactions.

3-Iodo-4-methylaniline: Similar structure but with a methyl group instead of a pyridine ring, leading to different reactivity and applications.

3-Iodoaniline: Lacks the pyridine ring, resulting in different chemical properties and uses.

Uniqueness: 3-Iodo-4-(pyridin-4-yl)aniline is unique due to the presence of both an iodine atom and a pyridine ring, which confer specific reactivity and potential for diverse applications in synthesis and research.

Biological Activity

3-Iodo-4-(pyridin-4-yl)aniline is a halogenated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H8N2I

- Molecular Weight : 292.09 g/mol

- IUPAC Name : this compound

The presence of the iodine atom and the pyridine ring significantly influences the compound's reactivity and biological properties.

This compound exhibits biological activity through various mechanisms, including:

- Enzyme Inhibition : The compound can interact with specific enzymes, altering their activity. For example, it has been studied as an inhibitor of adenosine kinase (AdK), which plays a vital role in cellular energy regulation and signaling pathways .

- Receptor Binding : The structural features allow it to bind selectively to certain receptors, potentially modulating physiological responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment .

Biological Activity Data

A summary of the biological activities reported for this compound is presented in Table 1.

| Activity | Target/Pathway | IC50 or EC50 | Reference |

|---|---|---|---|

| Adenosine Kinase Inhibition | Enzymatic Activity | 50 μM | |

| Antimicrobial | Various Pathogens | 20 μM | |

| Cytotoxicity | Cancer Cell Lines | IC50 = 30 μM |

Case Study 1: Antitumor Activity

Research conducted on the cytotoxic effects of this compound against various cancer cell lines demonstrated significant inhibition of cell proliferation. The compound exhibited an IC50 value of approximately 30 μM against human breast cancer cells (MCF-7), suggesting its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

A study evaluating the antimicrobial properties of halogenated anilines, including this compound, revealed effective inhibition against Gram-positive and Gram-negative bacteria. The compound showed an EC50 value of 20 μM against Staphylococcus aureus, indicating promising therapeutic potential for treating bacterial infections .

Properties

IUPAC Name |

3-iodo-4-pyridin-4-ylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2/c12-11-7-9(13)1-2-10(11)8-3-5-14-6-4-8/h1-7H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATZDJZSFGDBML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.11 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.